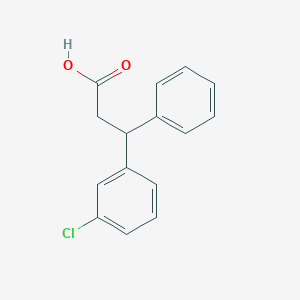
3-(3-Chlorophenyl)-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Chlorophenyl)-3-phenylpropanoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It is also known by several synonyms such as 3-3-chlorophenyl propanoic acid, 3-3-chlorophenyl propionic acid, benzenepropanoic acid, 3-chloro, 3-chlorobenzenepropanoic acid, 3-3-chloro-phenyl-propionic acid, 3-chlorophenyl-3-propanoic acid, 3-chlorohydrocinnamic acid, acmc-1ch2q, benzenepropanoic acid,3-chloro, 3-3-chlorophenyl propanoicacid .
Molecular Structure Analysis
The molecular structure of “3-(3-Chlorophenyl)-3-phenylpropanoic acid” consists of a propanoic acid group attached to a phenyl group and a 3-chlorophenyl group . The presence of the chlorine atom on the phenyl ring can significantly affect the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The molecular weight of “3-(3-Chlorophenyl)-3-phenylpropanoic acid” is approximately 184.62 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Aplicaciones Científicas De Investigación
GABAB Receptor Antagonist Synthesis :
- The compound 3-(3-Chlorophenyl)-3-phenylpropanoic acid has been explored for its potential as a GABAB receptor antagonist. It has been synthesized through various methods including radical additions to styrenes and sulfite opening of epoxides. These compounds are investigated for their antagonistic properties on GABA and baclofen at the GABAB receptor site (Abbenante & Prager, 1992).
Chemo-enzymatic Synthesis :
- The compound is identified as a potential progenitor for optically pure tomoxetine hydrochloride and fluoxetine hydrochloride, which are antidepressant drugs. Studies have been conducted on its chemical synthesis and the enzymatic preparation of its S-isomer using Porcine pancreas lipase as a biocatalyst (Zhao et al., 2014).
Molecular Structure Analysis :
- The molecular structure of derivatives of 3-(3-Chlorophenyl)-3-phenylpropanoic acid, such as 2-Benzamido-3-(p-chlorophenyl)propenoic Acid, has been analyzed to understand the stabilization by intermolecular hydrogen bonds. This analysis provides insights into the compound's chemical behavior and potential applications (Palmer, Richards, & Lisgarten, 1995).
Synthesis and Biological Activities :
- Derivatives of 3-(3-Chlorophenyl)-3-phenylpropanoic acid have been synthesized and evaluated for their anticancer, antitubercular, and antimicrobial activities. These studies contribute to the development of new therapeutic agents (Popat et al., 2004).
Photochemical Studies :
- Photochemistry of substituted esters of 3-(3-Chlorophenyl)-3-phenylpropanoic acid has been studied to understand the formation of radical pairs and ion pairs, which is significant for advancing knowledge in organic photochemistry (DeCosta & Pincock, 1993).
Biosynthesis Research :
- 3-Hydroxy-3-phenylpropanoic acid, a related compound, has been studied as an intermediate in the biosynthesis of benzoic acid and salicylic acid. This research contributes to understanding the metabolic pathways in plants (Jarvis, Schaaf, & Oldham, 2000).
C–H Bond Cross-Coupling :
- The compound has been used in meta-C–H arylation and methylation studies of phenolic derivatives, utilizing a U-shaped template. This research is important for developing new methods in organic synthesis (Wan, Dastbaravardeh, Li, & Yu, 2013).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-13-8-4-7-12(9-13)14(10-15(17)18)11-5-2-1-3-6-11/h1-9,14H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWFEBLGVWKAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3-phenylpropanoic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyclohex-1-en-1-ylethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2783559.png)
![N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide](/img/structure/B2783560.png)
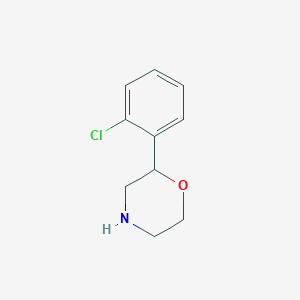
![[3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2783563.png)
![2-[2-Fluoro-6-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2783564.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2783565.png)
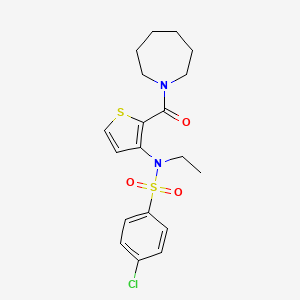
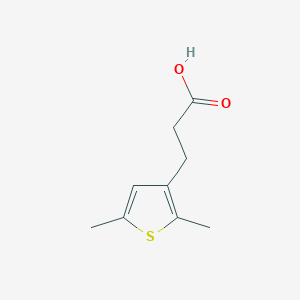
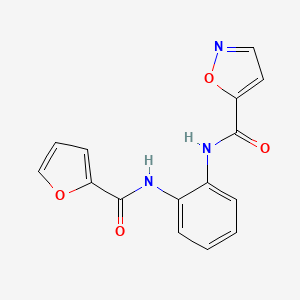
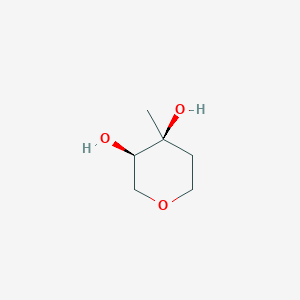
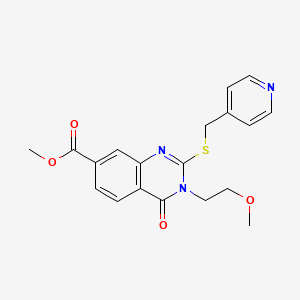
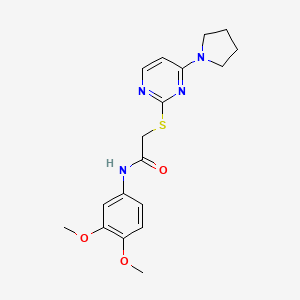
![8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one](/img/structure/B2783580.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2783581.png)